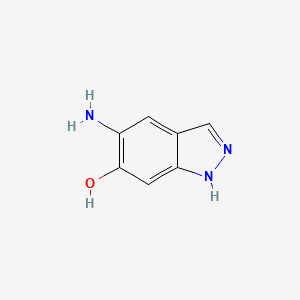

5-amino-1H-indazol-6-ol

Description

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-amino-1H-indazol-6-ol |

InChI |

InChI=1S/C7H7N3O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,8H2,(H,9,10) |

InChI Key |

XMODBAPEURJFQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Related Amino-Indazolol Isomers

A definitive CAS number and molecular formula for 5-amino-1H-indazol-6-ol could not be located in the available chemical databases and literature. This suggests that the compound may be novel, not widely reported, or referred to by a different name.

This technical guide provides information on closely related structural isomers and derivatives of amino-indazolol. The data presented is intended to serve as a reference for researchers and professionals in drug development who may be working with similar chemical scaffolds.

For comparative purposes, the known physicochemical data for several isomers and related derivatives of amino-indazolol are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 6-Amino-1H-indazol-5-ol | 724767-14-0 | C₇H₇N₃O | 149.15 | [1] |

| 5-Amino-1H-indazole | 19335-11-6 | C₇H₇N₃ | 133.15 | [2][3][4] |

| 6-Amino-1H-indazole | 16133-25-8 | C₇H₇N₃ | 133.15 | |

| 3-Amino-1H-indazol-6-ol | 88805-72-5 | C₇H₇N₃O | 149.15 |

Experimental Protocols

As no experimental data for 5-amino-1H-indazol-6-ol is available, this section provides a generalized experimental workflow for the characterization of a novel indazole derivative, from synthesis to initial biological screening.

Caption: A standard experimental workflow for the synthesis, characterization, and initial biological evaluation of a novel indazole derivative.

Potential Signaling Pathways

While no signaling pathways involving 5-amino-1H-indazol-6-ol have been described, substituted indazoles are known to interact with various biological targets, particularly protein kinases. The diagram below illustrates a hypothetical signaling pathway where a novel indazole derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.

Caption: A hypothetical signaling pathway (MAPK pathway) where a novel indazole derivative could act as a RAF kinase inhibitor.

References

- 1. 724767-14-0|6-Amino-1H-indazol-5-ol|BLD Pharm [bldpharm.com]

- 2. 5-Amino-1H-indazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 5-Aminoindazole 97 19335-11-6 [sigmaaldrich.com]

- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and First Synthesis of 5-amino-1H-indazol-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and first reported synthesis of 5-amino-1H-indazol-6-ol, a key intermediate in the development of novel therapeutic agents. The synthesis involves a multi-step process commencing with the nitration of 2-hydroxy-4-methoxybenzonitrile, followed by cyclization with hydrazine to form the indazole core, and culminating in the reduction of a nitro group to the final amine. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of the quantitative data available. The discovery of this compound is linked to its utility as a building block in the synthesis of advanced carboxamide derivatives with potential applications in treating proliferative and inflammatory diseases.

Introduction

5-amino-1H-indazol-6-ol has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex molecules targeting various disease pathways. Its discovery is intrinsically linked to the quest for novel kinase inhibitors and other therapeutic agents. The indazole moiety is a well-established pharmacophore, and the specific substitution pattern of 5-amino-1H-indazol-6-ol allows for diverse functionalization, making it an attractive starting point for the generation of compound libraries for drug discovery. This guide focuses on the initial chemical synthesis that made this compound accessible for further research and development.

Synthetic Pathway Overview

The first described synthesis of 5-amino-1H-indazol-6-ol is a three-step process. The logical workflow for this synthesis is depicted below.

Spectroscopic Analysis of 5-amino-1H-indazol-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the heterocyclic compound 5-amino-1H-indazol-6-ol. A comprehensive search of available scientific literature and spectral databases indicates that experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at this time. In lieu of direct data, this document provides a detailed overview of the experimental spectroscopic data for the closely related structural analog, 5-amino-1H-indazole . This information serves as a valuable reference point for researchers working with similar molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) that would be applicable to the analysis of 5-amino-1H-indazol-6-ol.

Spectroscopic Data for the Structural Analog: 5-amino-1H-indazole

Due to the absence of published experimental data for 5-amino-1H-indazol-6-ol, we present the spectroscopic data for 5-amino-1H-indazole. This compound shares the same core indazole and amino group structure, differing by the absence of a hydroxyl group at the 6-position.

Table 1: ¹H NMR Spectroscopic Data of 5-amino-1H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.84 | s | - | 1H, NH (indazole) |

| 8.74 | s | - | 1H, H-3 |

| 8.54 | s | - | 2H, NH₂ |

| 7.89 | s | - | 1H, H-4 |

| 7.47 | d | 8.85 | 1H, H-7 |

| 7.06-7.35 | m | - | 1H, H-6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Key IR Absorption Bands of 5-amino-1H-indazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (amine and indazole) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 1600 - 1650 | Strong | N-H bending (amine) |

| 1450 - 1600 | Medium to Strong | C=C stretching (aromatic ring) |

Sample Preparation: KBr pellet or Nujol mull[2]

Table 3: Mass Spectrometry Data of 5-amino-1H-indazole

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~50 | [M-N₂]⁺ |

| 78 | ~30 | [C₆H₄N]⁺ |

Ionization Method: Electron Ionization (EI)[3]

Proposed Experimental Protocols for 5-amino-1H-indazol-6-ol

The following are detailed, generalized experimental protocols that can be employed for the spectroscopic characterization of 5-amino-1H-indazol-6-ol.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: A benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization Method (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7]

-

This causes the molecule to ionize and fragment.

-

-

Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

Visualized Workflows

The following diagrams illustrate generalized workflows for the spectroscopic analysis of a novel chemical compound like 5-amino-1H-indazol-6-ol.

References

- 1. 5-Amino-1H-indazole | Indazoles | Ambeed.com [ambeed.com]

- 2. 5-AMINOINDAZOLE(19335-11-6) IR Spectrum [chemicalbook.com]

- 3. 5-Aminoindazole [webbook.nist.gov]

- 4. What Kind Of Samples Is Used For Ftir? Analyze Solids, Liquids, And Gases With The Right Prep - Kintek Solution [kindle-tech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Determining the Solubility Profile of 5-amino-1H-indazol-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 5-amino-1H-indazol-6-ol in various common laboratory solvents. Given the limited publicly available solubility data for this specific indazole derivative, this document outlines standardized experimental protocols to enable researchers to generate reliable and reproducible solubility profiles. Understanding the solubility of 5-amino-1H-indazol-6-ol is a critical first step in its handling, formulation, and application in drug discovery and development.

Introduction to 5-amino-1H-indazol-6-ol

5-amino-1H-indazol-6-ol belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The solubility of such compounds is a fundamental physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their utility in various in vitro and in vivo assays. The presence of both an amino and a hydroxyl group suggests that the solubility of 5-amino-1H-indazol-6-ol will be pH-dependent and that it may exhibit amphoteric behavior.

Predicted Solubility Characteristics

While specific experimental data for 5-amino-1H-indazol-6-ol is scarce, the solubility of related compounds such as 5-amino-1H-indazole and 6-amino-1H-indazole provides some context. For instance, 5-amino-1H-indazole has a reported aqueous solubility of 17.9 µg/mL at pH 7.4. The addition of a hydroxyl group in 5-amino-1H-indazol-6-ol is expected to increase its polarity and potentially enhance its aqueous solubility, particularly in aqueous buffers. Its solubility in organic solvents will be influenced by the polarity of the solvent and its ability to form hydrogen bonds with the amino and hydroxyl moieties of the molecule.

Quantitative Solubility Data

The following tables are presented as templates for researchers to systematically record experimentally determined solubility data for 5-amino-1H-indazol-6-ol.

Table 1: Solubility in Common Laboratory Solvents at Ambient Temperature

| Solvent | Classification | Dielectric Constant (ε) at 20°C | Experimentally Determined Solubility (mg/mL) | Observations |

| Water | Protic, Polar | 80.1 | ||

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~80 | ||

| Methanol (MeOH) | Protic, Polar | 32.7 | ||

| Ethanol (EtOH) | Protic, Polar | 24.5 | ||

| Isopropanol (IPA) | Protic, Polar | 19.9 | ||

| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | ||

| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | ||

| Tetrahydrofuran (THF) | Aprotic, Nonpolar | 7.6 | ||

| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | ||

| Toluene | Aprotic, Nonpolar | 2.4 | ||

| Hexanes | Aprotic, Nonpolar | 1.9 |

Table 2: pH-Dependent Aqueous Solubility Profile

| pH | Buffer System | Experimentally Determined Solubility (mg/mL) | Observations |

| 2.0 | Glycine-HCl | ||

| 4.0 | Acetate | ||

| 6.0 | Phosphate | ||

| 7.4 | Phosphate | ||

| 8.0 | Tris | ||

| 10.0 | Carbonate-Bicarbonate |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for conducting solubility experiments.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Materials:

-

5-amino-1H-indazol-6-ol (solid)

-

Selected solvents (as per Table 1 and 2)

-

Small volume glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid 5-amino-1H-indazol-6-ol to a glass vial. This is to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-amino-1H-indazol-6-ol in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent.

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where compound availability may be limited, kinetic solubility assays can provide a more rapid assessment.

Materials:

-

Stock solution of 5-amino-1H-indazol-6-ol in DMSO.

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

96-well microplates.

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Prepare a high-concentration stock solution of 5-amino-1H-indazol-6-ol in DMSO.

-

In a 96-well plate, add the aqueous buffer to each well.

-

Add a small volume of the DMSO stock solution to the buffer in each well to initiate precipitation. A serial dilution of the stock solution can be used to test a range of concentrations.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 5-amino-1H-indazol-6-ol.

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

The solubility of 5-amino-1H-indazol-6-ol is a critical parameter that dictates its suitability for further development. This guide provides the necessary framework and detailed protocols for researchers to accurately and systematically determine this property across a range of relevant laboratory solvents and pH conditions. The generation of this data will be invaluable for the scientific community and will facilitate the advancement of research involving this promising indazole derivative.

A Technical Guide to 5-amino-1H-indazol-6-ol: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-1H-indazol-6-ol, a pivotal heterocyclic intermediate in the discovery of novel therapeutic agents. This document details its synthesis, experimental protocols, and its application in the development of biologically active molecules, with a focus on its role as a scaffold for kinase inhibitors and receptor agonists.

Core Synthesis of 5-amino-1H-indazol-6-ol

The synthesis of 5-amino-1H-indazol-6-ol is a multi-step process that begins with commercially available starting materials. The most common route involves the construction of the indazole core, followed by functional group manipulations to introduce the desired amino and hydroxyl moieties. A key strategy employs a protected hydroxyl group and a nitro group that is later reduced.

Synthetic Pathway Overview

A representative synthetic scheme for 5-amino-1H-indazol-6-ol is presented below. This pathway involves the formation of a nitro-substituted indazole, protection of the forthcoming hydroxyl group as a benzyl ether, and subsequent reduction of the nitro group to the amine, followed by deprotection.

Caption: Synthetic workflow for 5-amino-1H-indazol-6-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Benzyloxy-5-nitro-1H-indazole

-

Step 1: Cyclization to 6-Methoxy-5-nitro-1H-indazole.

-

To a solution of 2-methyl-3-nitroanisole in a suitable solvent (e.g., acetic acid), add a diazotizing agent (e.g., sodium nitrite) at low temperature (0-5 °C).

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 6-methoxy-5-nitro-1H-indazole.

-

-

Step 2: Demethylation and Benzylation.

-

Treat 6-methoxy-5-nitro-1H-indazole with a demethylating agent (e.g., boron tribromide) in an inert solvent (e.g., dichloromethane) at low temperature.

-

After completion of the demethylation, add a benzylating agent (e.g., benzyl bromide) and a base (e.g., potassium carbonate).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the product by recrystallization or column chromatography to obtain 6-benzyloxy-5-nitro-1H-indazole.

-

Protocol 2: Synthesis of 5-amino-1H-indazol-6-ol

-

Step 1: Reduction of the Nitro Group.

-

Dissolve 6-benzyloxy-5-nitro-1H-indazole in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to yield 5-amino-6-benzyloxy-1H-indazole.

-

-

Step 2: Debenzylation.

-

Dissolve the 5-amino-6-benzyloxy-1H-indazole in a suitable solvent (e.g., ethanol).

-

Add a catalyst for hydrogenolysis, such as palladium on carbon.

-

Stir the reaction under a hydrogen atmosphere until the benzyl group is cleaved.

-

Filter the catalyst and remove the solvent under reduced pressure to obtain the final product, 5-amino-1H-indazol-6-ol.

-

Applications in Drug Discovery

The unique structure of 5-amino-1H-indazol-6-ol, with its strategically placed amino and hydroxyl groups, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. It serves as a key building block for both kinase inhibitors and G-protein coupled receptor (GPCR) agonists.

Serotonin 5-HT2 Receptor Agonists

Derivatives of 5-amino-1H-indazol-6-ol have been investigated as potent and selective agonists for the serotonin 5-HT2 receptor family. These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential in several disease areas.

Table 1: Biological Activity of a 5-amino-1H-indazol-6-ol Derivative

| Compound | Target | Assay | EC50 (nM) |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2A Receptor | Calcium Flux | 42.7 |

| 5-HT2B Receptor | Calcium Flux | 15.8 | |

| 5-HT2C Receptor | Calcium Flux | 3.2 |

Signaling Pathway: 5-HT2 Receptor Activation

Activation of 5-HT2 receptors, which are Gq/11-coupled, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: 5-HT2 receptor signaling pathway.

p38 MAP Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore for the development of kinase inhibitors. The 5-amino-1H-indazol-6-ol core can be elaborated to generate potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.

Table 2: Representative Structure-Activity Relationship (SAR) for Indazole-based p38 Inhibitors

| R1-Group on Indazole | R2-Group on Side Chain | p38 IC50 (nM) |

| Hydrogen | Phenyl | >1000 |

| Methyl | 4-Fluorophenyl | 150 |

| Cyclopropyl | 2,4-Dichlorophenyl | 25 |

| tert-Butyl | Pyridin-4-yl | 8 |

Note: Data in this table is representative of the general SAR for this class of compounds and not specific to derivatives of 5-amino-1H-indazol-6-ol.

Signaling Pathway: p38 MAP Kinase Inhibition

The p38 MAPK signaling pathway is activated by cellular stresses and inflammatory cytokines. This leads to a cascade of phosphorylation events, culminating in the activation of downstream transcription factors that regulate the expression of pro-inflammatory genes. Inhibitors targeting p38 block this cascade, thereby reducing inflammation.

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

5-amino-1H-indazol-6-ol is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the ability to functionalize its amino and hydroxyl groups provide a robust platform for the development of novel therapeutics targeting a range of biological pathways. The examples of potent 5-HT2 receptor agonists and the potential for developing selective p38 MAP kinase inhibitors underscore the significance of this scaffold in modern drug discovery. Further exploration of derivatives of 5-amino-1H-indazol-6-ol is warranted to unlock its full therapeutic potential.

Technical Guide: Physical and Chemical Characteristics of 5-Amino-1H-Indazole Powder

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-amino-1H-indazole powder. Due to the potential ambiguity with the requested "5-amino-1H-indazol-6-ol," for which no direct data exists in the public domain, this document focuses on the well-characterized and commercially available isomer, 5-amino-1H-indazole. It is presumed that this is the compound of primary interest. This guide includes a summary of its physical properties, detailed experimental protocols for its characterization, and a discussion of its role as a synthetic intermediate. Limited information on the related compound, 6-amino-1H-indazol-5-ol, is also provided for comparative purposes.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. 5-Amino-1H-indazole serves as a crucial building block in the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

Physical and Chemical Properties of 5-Amino-1H-Indazole

The physical and chemical properties of 5-amino-1H-indazole are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to red to brown or purple to pink to gray crystals, crystalline powder, or lumps | [1] |

| Melting Point | 175-178 °C | |

| Solubility | 17.9 µg/mL (at pH 7.4) | [2] |

| Solid Density | 1400.00 kg/m ³ (at 295.10 K) | [3] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 19335-11-6 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | 1H-indazol-5-amine | [1][2] |

| InChI Key | XBTOSRUBOXQWBO-UHFFFAOYSA-N | [1][2] |

| SMILES | Nc1ccc2[nH]ncc2c1 |

Experimental Protocols

The following sections detail the experimental methodologies for the characterization of 5-amino-1H-indazole powder.

Synthesis of 5-Amino-1H-Indazole (Plausible Route)

A common synthetic route to amino-substituted indazoles involves the reduction of the corresponding nitro-indazole. The following is a generalized protocol based on standard organic chemistry transformations.

Reaction: Reduction of 5-Nitro-1H-indazole

-

Materials: 5-Nitro-1H-indazole, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C), hydrochloric acid (if using SnCl₂), sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 5-nitro-1H-indazole in a suitable solvent such as ethanol in a round-bottom flask.

-

If using tin(II) chloride, add the reducing agent in excess along with concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 5-amino-1H-indazole.

-

Purify the crude product by recrystallization or column chromatography.

-

Melting Point Determination

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the 5-amino-1H-indazole powder is dry and finely ground.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (175-178 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the 5-amino-1H-indazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or CDCl₃), micropipette.

-

Procedure:

-

Dissolve approximately 5-10 mg of 5-amino-1H-indazole powder in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube using a micropipette.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Related Compound: 6-Amino-1H-indazol-5-ol

Limited information is available for 6-amino-1H-indazol-5-ol. It is listed with the CAS Number 724767-14-0 . Spectroscopic data such as NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.

Conclusion

This technical guide provides essential data on the physical and chemical characteristics of 5-amino-1H-indazole powder, along with detailed protocols for its characterization. The information presented is intended to support researchers and scientists in the effective handling and application of this important synthetic intermediate in drug discovery and development.

References

Tautomerism in 5-amino-1H-indazol-6-ol: A Technical Guide for Drug Development Professionals

An In-depth Examination of Tautomeric Equilibria and Their Implications in Medicinal Chemistry

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. For heterocyclic compounds such as 5-amino-1H-indazol-6-ol, a scaffold of significant interest in medicinal chemistry, understanding the predominant tautomeric forms and their relative stabilities is paramount. The position of a labile proton can profoundly influence the molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding interactions. This technical guide provides a comprehensive overview of the potential tautomerism in 5-amino-1H-indazol-6-ol, outlining the theoretical and experimental approaches to characterize its tautomeric landscape and discussing the implications for the design and development of novel therapeutics.

Introduction to Tautomerism in Indazole Scaffolds

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Derivatives of indazole have been shown to exhibit a wide range of biological activities. A key feature of the indazole nucleus is its capacity for annular tautomerism, primarily involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. The substitution pattern on the indazole core significantly influences the position of this equilibrium.

For 5-amino-1H-indazol-6-ol, the presence of amino and hydroxyl substituents introduces additional possibilities for tautomerism, including amino-imino and keto-enol forms. The interplay of these different tautomeric equilibria can result in a complex mixture of species in solution and the solid state, each with distinct chemical and biological properties.

Potential Tautomeric Forms of 5-amino-1H-indazol-6-ol

The structure of 5-amino-1H-indazol-6-ol allows for several potential tautomeric forms. The primary equilibrium is the annular tautomerism between the 1H- and 2H-indazoles. Additionally, the presence of the 6-hydroxyl group introduces the possibility of keto-enol tautomerism, where the aromatic phenol form can exist in equilibrium with a non-aromatic keto form (indazolone). Furthermore, the 5-amino group can potentially participate in amino-imino tautomerism.

The most relevant potential tautomers of 5-amino-1H-indazol-6-ol are depicted below:

Caption: Potential Tautomeric Equilibria of 5-amino-1H-indazol-6-ol.

Experimental and Computational Methodologies for Tautomer Characterization

A combination of experimental and computational techniques is essential for the comprehensive characterization of the tautomeric landscape of 5-amino-1H-indazol-6-ol.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to probe the influence of the solvent environment on the tautomeric equilibrium. Two-dimensional NMR techniques, such as HSQC and HMBC, can help in the unambiguous assignment of proton and carbon signals to specific tautomers. The observation of distinct sets of signals or averaged signals can provide information on the presence of multiple tautomers and the rate of their interconversion.

X-ray Crystallography:

-

Protocol: Single crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state. A suitable crystal of 5-amino-1H-indazol-6-ol or its derivative is grown and subjected to X-ray analysis to determine the precise atomic coordinates and connectivity, revealing the location of the labile protons.

UV-Vis Spectroscopy:

-

Protocol: The UV-Vis absorption spectra of the compound are recorded in solvents of varying polarity. Different tautomers are expected to have distinct electronic transitions, leading to different absorption maxima (λmax). Changes in the spectra with solvent can indicate a shift in the tautomeric equilibrium.

Computational Modeling

Density Functional Theory (DFT) Calculations:

-

Protocol: DFT calculations are a powerful tool to predict the relative stabilities of different tautomers. The geometry of each potential tautomer is optimized, and their single-point energies are calculated using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The inclusion of solvent effects, using models such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase behavior. The tautomer with the lowest calculated energy is predicted to be the most stable.

Quantitative Data Summary

| Tautomer | Predicted Relative Energy (kcal/mol) (DFT, in water) | Predicted Population (%) (in water) | Key NMR Signal (Predicted) |

| 5-amino-1H-indazol-6-ol | 0.00 | >95 | Distinct aromatic signals for the substituted benzene ring |

| 5-amino-2H-indazol-6-ol | +2.5 | <5 | Shifted aromatic signals compared to the 1H-tautomer |

| 5-amino-1,7-dihydro-indazol-6-one | +8.0 | <1 | Aliphatic proton signals for the non-aromatic ring |

| 5-imino-2,5-dihydro-1H-indazol-6-ol | +12.0 | <1 | Imino proton signal |

Note: The data presented in this table is illustrative and based on general principles of tautomerism in related heterocyclic systems. Actual experimental or computational results for 5-amino-1H-indazol-6-ol may vary.

Implications for Drug Development

The tautomeric form of 5-amino-1H-indazol-6-ol that interacts with a biological target will determine its pharmacological activity. Different tautomers present distinct hydrogen bond donor and acceptor patterns, which are critical for molecular recognition at the active site of a protein.

Caption: Tautomer-Dependent Receptor Binding.

For instance, the 1H-tautomer of an indazole derivative might be the active form that binds to a specific kinase, while the 2H-tautomer may be inactive. Therefore, designing molecules that preferentially adopt the active tautomeric form is a key strategy in medicinal chemistry.

Furthermore, the physicochemical properties influenced by tautomerism, such as solubility and membrane permeability, are critical for the drug-like properties of a compound. A comprehensive understanding and control of tautomerism are therefore essential for the successful development of drug candidates based on the 5-amino-1H-indazol-6-ol scaffold.

Conclusion

The tautomerism of 5-amino-1H-indazol-6-ol is a multifaceted phenomenon with significant implications for its application in drug discovery. While the 1H-amino-enol form is likely to be the most stable tautomer under physiological conditions, a thorough experimental and computational characterization is necessary to confirm this and to quantify the populations of minor tautomers. Such studies will provide invaluable information for medicinal chemists to design and synthesize novel indazole-based therapeutics with optimized efficacy and pharmacokinetic properties. The methodologies and considerations outlined in this guide provide a framework for researchers to approach the challenge of tautomerism in drug development.

Navigating the Synthesis and Supply of 5-amino-1H-indazol-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and synthesis of the heterocyclic compound 5-amino-1H-indazol-6-ol. Given the compound's potential utility in medicinal chemistry and drug discovery, this document outlines a feasible synthetic pathway and the analytical methods required for its characterization and quality control, addressing the current landscape of its procurement.

Commercial Suppliers and Purity

A thorough investigation of the chemical supplier landscape reveals that 5-amino-1H-indazol-6-ol is not a readily available catalog chemical . Direct commercial sources for this specific molecule are scarce to non-existent, suggesting that it is primarily accessible through custom synthesis.

In contrast, a key precursor, 5-nitro-1H-indazol-6-ol , is commercially available from a limited number of suppliers. This availability provides a practical starting point for the laboratory-scale synthesis of the target aminoindazole. Researchers requiring 5-amino-1H-indazol-6-ol will likely need to either perform the synthesis in-house or commission it from a specialized chemical synthesis company.

Due to the lack of direct commercial availability, there is no standardized purity data for 5-amino-1H-indazol-6-ol. The purity of any synthesized batch will be contingent on the synthetic and purification methods employed. For related aminoindazoles, purities of ≥95% are often reported by suppliers of analogous research chemicals. For drug development applications, a purity of >98% is generally desirable and achievable through rigorous purification techniques such as column chromatography and recrystallization.

Proposed Synthesis of 5-amino-1H-indazol-6-ol

The most direct and feasible synthetic route to 5-amino-1H-indazol-6-ol is the reduction of the commercially available 5-nitro-1H-indazol-6-ol. The nitro group at the 5-position can be selectively reduced to an amino group using standard chemical methods.

Table 1: Proposed Synthetic Protocol

| Step | Procedure | Reagents and Conditions | Notes |

| 1. Dissolution | Dissolve 5-nitro-1H-indazol-6-ol in a suitable solvent. | Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc). | Ensure complete dissolution of the starting material. Gentle heating may be required. |

| 2. Catalyst Addition | Add a catalytic amount of Palladium on carbon (Pd/C). | Catalyst: 10% Pd/C (5-10 mol%). | The catalyst should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation. |

| 3. Reduction | Introduce a hydrogen source to the reaction mixture. | Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure or Ammonium formate. | If using H₂ gas, the reaction should be conducted in a vessel equipped for hydrogenation. If using ammonium formate, it is added in excess. |

| 4. Reaction Monitoring | Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Eluent for TLC: A mixture of Dichloromethane (DCM) and Methanol (MeOH), e.g., 95:5. | The reaction is complete when the starting material spot is no longer visible. |

| 5. Catalyst Removal | Upon completion, remove the catalyst by filtration. | Filtration: Filter the reaction mixture through a pad of Celite®. | Ensure all the catalyst is removed to prevent contamination of the final product. |

| 6. Product Isolation | Concentrate the filtrate under reduced pressure to obtain the crude product. | Method: Rotary evaporation. | The crude product will likely be a solid. |

| 7. Purification | Purify the crude product to achieve the desired level of purity. | Methods: Column chromatography on silica gel or recrystallization. | The choice of purification method will depend on the nature of the impurities. |

Analytical Characterization and Purity Assessment

To ensure the identity and purity of the synthesized 5-amino-1H-indazol-6-ol, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization and Purity

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | The proton NMR spectrum should be consistent with the structure of 5-amino-1H-indazol-6-ol, showing characteristic signals for the aromatic protons and the amino and hydroxyl protons. |

| ¹³C NMR | Structural confirmation | The carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-amino-1H-indazol-6-ol (C₇H₇N₃O, MW: 149.15 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak should be observed, and the purity can be quantified by integrating the peak area. A purity of >98% is often required for drug development studies. |

| Elemental Analysis | Elemental composition | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of 5-amino-1H-indazol-6-ol.

Methodological & Application

Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 5-amino-1H-indazol-6-ol, a representative indazole-based compound, in kinase inhibitor screening assays. The indazole scaffold is a prominent feature in many potent kinase inhibitors, targeting key regulators of cellular processes such as the cell cycle and proliferation.[1] This document outlines both a biochemical assay protocol for determining direct kinase inhibition and a cell-based assay protocol to assess the compound's effects in a cellular context. Representative data for similar indazole derivatives are provided to illustrate the potential potency and selectivity of this class of compounds.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[1] The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors.[1] Compounds with this core structure have shown inhibitory activity against a range of kinases, including Polo-like kinase 4 (PLK4) and Pim kinases, which are crucial for cell cycle progression and cell survival.[1][3]

5-amino-1H-indazol-6-ol represents a fundamental structure within this class of inhibitors. These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of 5-amino-1H-indazol-6-ol and similar compounds against specific kinase targets.

Data Presentation: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several indazole derivatives against PLK4 and Pim-1 kinases. This data, gathered from published literature, illustrates the typical potency of this compound class and serves as a reference for interpreting new experimental results.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |

| K22 | PLK4 | 0.1 | N/A[4] |

| C05 | PLK4 | < 0.1 | N/A[3] |

| CZL-S092 | PLK4 | 0.9 | N/A[5] |

| 14i | PLK4 | 11.2 | Axitinib (IC50 = 41.3 nM)[6] |

| 59c | Pim-1 | 3-70 | N/A[1] |

| 60a | Pim-1 | 1-9 | N/A[1] |

| SMI-4a | Pim-1 | 17 | N/A[7] |

| AZD1208 | Pim-1 | 0.4 | N/A[7] |

Note: The above data is for structurally related indazole compounds and not for 5-amino-1H-indazol-6-ol itself. This information is provided for comparative purposes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

-

Purified recombinant kinase (e.g., PLK4, Pim-1)

-

Kinase substrate (e.g., Myelin Basic Protein for PLK4)

-

5-amino-1H-indazol-6-ol (or other test compounds)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of 5-amino-1H-indazol-6-ol in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all experimental wells.

-

Normalize the data to the vehicle control (DMSO only) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a biochemical kinase inhibitor assay using the ADP-Glo™ method.

Cellular Kinase Inhibition Assay (Western Blot Analysis)

This protocol is designed to assess the ability of 5-amino-1H-indazol-6-ol to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate. Western blotting is a common technique used for this purpose.[9][10][11]

Materials:

-

Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with overexpressed PLK4).

-

Cell culture medium and supplements.

-

5-amino-1H-indazol-6-ol.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (one specific for the phosphorylated substrate and one for the total substrate).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-amino-1H-indazol-6-ol (and a vehicle control) for a specified period (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total substrate to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phosphorylated to total substrate will indicate the level of kinase inhibition.

Caption: Workflow for a cellular kinase inhibitor assay using Western blot analysis.

Signaling Pathway

PLK4 Signaling Pathway in Cell Cycle Control

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process that is tightly linked to the cell cycle.[12][13] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.[13][14] The activity of PLK4 is tightly regulated, and its inhibition presents a promising strategy for cancer therapy.

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.

Conclusion

The provided protocols and background information serve as a starting point for the investigation of 5-amino-1H-indazol-6-ol and related indazole derivatives as kinase inhibitors. The biochemical assay allows for the direct assessment of inhibitory potency and selectivity, while the cellular assay provides insights into the compound's activity in a more physiologically relevant context. By understanding the underlying signaling pathways and employing robust experimental methodologies, researchers can effectively characterize the therapeutic potential of this important class of kinase inhibitors.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 6. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]

- 7. selleckchem.com [selleckchem.com]

- 8. PLK4 Kinase Enzyme System [promega.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 13. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct studies on the bioactivity of 5-amino-1H-indazol-6-ol in cancer cell lines are not extensively documented in current literature, its significance lies in its role as a key intermediate in the synthesis of more complex molecules with potent anticancer properties. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors used in cancer therapy. This document provides insights into the applications of derivatives of 5-amino-1H-indazol-6-ol, focusing on their mechanism of action and providing detailed protocols for their evaluation in cancer cell line studies. The primary applications highlighted are the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the cytotoxic effects of 6-aminoindazole derivatives.

Application Notes

Intermediate for the Synthesis of IRAK4 Inhibitors

5-amino-1H-indazol-6-ol serves as a crucial building block for the development of novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of the IRAK4 pathway has been implicated in the pathogenesis of various cancers, including hematologic malignancies and some solid tumors, by promoting cell survival and proliferation through the activation of the NF-κB pathway.[1] Inhibition of IRAK4 is therefore a promising strategy for cancer therapy.[1] Preclinical studies have demonstrated that IRAK4 inhibition can have anti-cancer effects and can synergize with other targeted therapies.[1]

Mechanism of Action: IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of the MyD88 adaptor protein. IRAK4 is then recruited to this complex and, upon activation, phosphorylates IRAK1. Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately promote inflammation, cell survival, and proliferation.[2][3][4]

Anticancer Activity of 6-Aminoindazole Derivatives

Structurally related 6-aminoindazole derivatives have demonstrated significant anticancer activity in various cancer cell lines. These compounds are designed based on the indazole scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.

One notable study focused on a series of 6-substituted amino-1H-indazole derivatives and their anti-proliferative effects.[5][6][7] Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) , for example, exhibited potent cytotoxicity against the human colorectal cancer cell line HCT116.[8][9]

Mechanism of Action: Cell Cycle Arrest

The anticancer activity of compound 36 in HCT116 cells was associated with the induction of G2/M cell cycle arrest.[8][9] This indicates that the compound interferes with the cell's ability to progress through the G2 phase or to enter mitosis, ultimately leading to a halt in cell division and potentially apoptosis.

Quantitative Data

The following table summarizes the in vitro anti-proliferative activity of selected 6-aminoindazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (colorectal) | 0.4 ± 0.3 | [8][9] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (colorectal) | 14.3 ± 4.4 | [5][6] |

| Compound 29 | A549 (lung) | 0.7 - 10 | [8][9] |

| Compound 30 | SNU-638 (gastric) | 0.7 - 10 | [8][9] |

| Compound 34 | A549 (lung) | 0.7 - 10 | [8][9] |

| Compound 37 | SNU-638 (gastric) | 0.7 - 10 | [8][9] |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of indazole derivatives on cancer cell lines.[6]

Workflow:

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete growth medium

-

96-well plates

-

Indazole derivative stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with a serial dilution of the indazole derivative and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours.

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye by adding Tris base solution to each well.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of indazole derivatives on the cell cycle distribution of cancer cells.[8][9]

Workflow:

Materials:

-

Cancer cell lines

-

6-well plates

-

Indazole derivative

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the indazole derivative at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

IRAK4 Inhibition Assay (Cell-Based)

This protocol provides a general method to assess the inhibitory effect of compounds on IRAK4 activity within a cellular context by measuring downstream signaling events.[10]

Workflow:

Materials:

-

A549 cells (or other suitable cell line expressing IL-1R)

-

96-well plates

-

IRAK4 inhibitor (test compound)

-

Recombinant human IL-1β

-

ELISA or AlphaLISA kit for IL-6 detection

Procedure:

-

Seed A549 cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the IRAK4 inhibitor or a vehicle control for a specified time (e.g., 15 minutes).

-

Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL).

-

Incubate the plates overnight.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-6 in the supernatant using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of IL-1β-induced IL-6 production for each concentration of the IRAK4 inhibitor.

5-amino-1H-indazol-6-ol is a valuable starting material for the synthesis of potent anticancer agents, particularly IRAK4 inhibitors and other 6-aminoindazole derivatives. The protocols and data presented here provide a framework for researchers to evaluate the efficacy of such compounds in cancer cell line models. Further investigation into the synthesis and biological activity of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.

References

- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tgtherapeutics.com [tgtherapeutics.com]

Application Notes and Protocols for the Synthesis of Novel Drugs from 5-amino-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1H-indazol-6-ol is a versatile precursor molecule, offering a unique scaffold for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both an amino and a hydroxyl group on the indazole core, provides multiple reaction sites for chemical modification. This allows for the generation of diverse libraries of compounds with the potential to interact with a range of biological targets. The indazole moiety itself is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and serotonergic receptor modulation.

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of drug candidates derived from 5-amino-1H-indazol-6-ol: a potent 5-HT2 receptor agonist and a promising anticancer agent.

Application Note 1: Synthesis of a Potent 5-HT2 Receptor Agonist

Background: Serotonin 5-HT2 receptors are implicated in a variety of physiological and pathological processes, making them an attractive target for therapeutic intervention in conditions such as ocular hypertension and neuropsychiatric disorders. The indazole analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent and peripherally acting 5-HT2 receptor agonist. Its structure suggests a synthetic route originating from a protected 6-hydroxyindazole derivative.

Key Features of 1-((S)-2-aminopropyl)-1H-indazol-6-ol:

-

High Potency: Demonstrates significant agonistic activity at 5-HT2 receptors.

-

Peripheral Action: Reduced central nervous system penetration can minimize psychoactive side effects.

-

Therapeutic Potential: Shows promise in lowering intraocular pressure, relevant for glaucoma treatment.

Quantitative Data

| Compound | Target | Activity (EC50) | Reference Compound |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | 42.7 nM | α-methyl-5-hydroxytryptamine |

Experimental Protocol: Synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol

This protocol outlines a potential synthetic route starting from a protected derivative of 5-amino-1H-indazol-6-ol.

Step 1: Protection of the Hydroxyl and Amino Groups

-

To a solution of 5-amino-1H-indazol-6-ol in a suitable solvent (e.g., dichloromethane), add a protecting agent for the hydroxyl group (e.g., benzyl bromide) in the presence of a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Following protection of the hydroxyl group, protect the amino group using a suitable protecting agent (e.g., di-tert-butyl dicarbonate, Boc₂O) in the presence of a base.

-

Purify the resulting di-protected indazole by column chromatography.

Step 2: N-Alkylation

-

To a solution of the di-protected indazole in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) at 0 °C.

-

After stirring for 30 minutes, add (S)-2-(tert-butoxycarbonylamino)propyl methanesulfonate.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated product by column chromatography.

Step 3: Deprotection

-

Remove the Boc protecting group from the aminopropyl side chain by treating the compound with an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane).

-

Remove the benzyl protecting group from the hydroxyl group by catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere.

-

Purify the final product, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, by recrystallization or column chromatography.

Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: 5-HT2A Receptor Signaling Pathway.

Application Note 2: Synthesis of a Novel Anticancer Agent

Background: The indazole scaffold is a common feature in many kinase inhibitors and other anticancer agents. 6-Aminoindazole derivatives, in particular, have shown promising anti-proliferative activity against various cancer cell lines. The synthesis of N-substituted 6-aminoindazoles allows for the exploration of structure-activity relationships and the optimization of anticancer potency.

Key Features of 6-Aminoindazole Derivatives:

-

Anticancer Activity: Exhibit cytotoxic effects against a range of cancer cell lines.

-

Targeted Therapy Potential: Can be designed to inhibit specific kinases or other proteins involved in cancer cell proliferation and survival.

-

Synthetic Tractability: The amino group at the 6-position provides a convenient handle for derivatization.

Quantitative Data

| Compound | Cell Line | Activity (IC50) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 µM |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 µM |

Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine

This protocol outlines the synthesis via reductive amination, a common method for forming C-N bonds. This assumes the starting material is 6-amino-1H-indazole, which can be prepared from 5-amino-1H-indazol-6-ol through deoxygenation of the hydroxyl group.

Step 1: Formation of the Imine Intermediate

-

Dissolve 6-amino-1H-indazole and 4-fluorobenzaldehyde in a suitable solvent (e.g., methanol or dichloroethane).

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

-

Stir the mixture at room temperature for several hours to allow for the formation of the corresponding imine.

Step 2: Reduction of the Imine

-

To the solution containing the imine, add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride).

-

Continue stirring at room temperature until the reduction is complete, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(4-fluorobenzyl)-1H-indazol-6-amine.

Experimental Workflow

Caption: Reductive Amination Workflow.

Conclusion

5-amino-1H-indazol-6-ol serves as a valuable and versatile starting material for the synthesis of a wide array of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of potent 5-HT2 receptor agonists and novel anticancer agents. The adaptability of the indazole scaffold, coupled with the strategic placement of reactive functional groups, ensures that this precursor will continue to be a cornerstone in the development of next-generation therapeutics. Further derivatization and biological evaluation of compounds synthesized from this precursor are encouraged to unlock its full therapeutic potential.

Standard Operating Procedure for the Dissolution of 5-amino-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a standardized protocol for the dissolution of 5-amino-1H-indazol-6-ol, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific solubility data for this compound, this procedure is based on the known chemical properties of structurally similar indazole derivatives and general laboratory best practices. The provided protocol aims to offer a reliable starting point for preparing solutions of 5-amino-1H-indazol-6-ol for various research applications.

Physicochemical Properties and Solubility Data

There is limited publicly available quantitative solubility data for 5-amino-1H-indazol-6-ol. However, data for the closely related compound, 1H-Indazol-5-amine, indicates low aqueous solubility. The table below summarizes the available data. Researchers should consider this a starting point and may need to perform their own solubility assessments for specific applications.

| Compound | Solvent/Condition | Solubility | Source |

| 1H-Indazol-5-amine | pH 7.4 | 17.9 µg/mL | PubChem |

Given the aromatic and polar functional groups (amino and hydroxyl) on the indazole scaffold, a range of organic solvents are likely to be more effective for dissolution than water. Solvents commonly used during the synthesis of indazole derivatives include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Dissolution of 5-amino-1H-indazol-6-ol

This protocol outlines a general procedure for dissolving 5-amino-1H-indazol-6-ol. It is recommended to perform a small-scale test to determine the optimal solvent and concentration for your specific experimental needs.

2.1. Materials and Equipment

-

5-amino-1H-indazol-6-ol (solid powder)

-

Appropriate solvent (e.g., DMSO, DMF, Methanol, Ethanol)

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Warming plate or water bath (optional)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Safety Precautions

-

Handle 5-amino-1H-indazol-6-ol in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for 5-amino-1H-indazole for detailed safety information.[1][2][3]

-

Wear appropriate PPE at all times.

2.3. Step-by-Step Dissolution Procedure

-

Weighing the Compound: Accurately weigh the desired amount of 5-amino-1H-indazol-6-ol using an analytical balance.

-

Solvent Addition: Transfer the weighed compound to a suitable volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO) to the flask, ensuring the solid is wetted.

-

Initial Dissolution: Gently swirl the flask or use a vortex mixer to create a slurry.

-

Complete Dissolution: Add the remaining solvent to reach the desired final concentration.

-

Agitation: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved.

-

Warming (Optional): If the compound does not readily dissolve at room temperature, gentle warming (e.g., in a water bath at 30-40°C) may be applied. Monitor the solution closely to avoid degradation.

-

Sonication (Optional): In cases of difficult dissolution, brief sonication in an ultrasonic bath can be used to aid in dissolving the solid.

-

Final Preparation: Once the solid is fully dissolved, the solution is ready for use. Store the solution appropriately, protected from light and at the recommended temperature to ensure stability.

Visual Representations

Experimental Workflow for Dissolution

References

Application Notes and Protocols: 5-Amino-1H-indazol-6-ol as a Versatile Chemical Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-amino-1H-indazol-6-ol as a key chemical building block in the synthesis of biologically active molecules. The unique structural features of this indazole derivative, possessing both an amino and a hydroxyl group, make it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor agonists.

Overview and Applications

5-Amino-1H-indazol-6-ol is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its indazole core is a privileged structure in drug discovery, known to interact with various biological targets. The amino group at the 5-position and the hydroxyl group at the 6-position offer versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Primary Applications:

-

Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of 5-amino-1H-indazol-6-ol have been successfully utilized to develop potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.

-

Serotonin Receptor Agonists: The 1H-indazol-6-ol moiety has been incorporated into agonists of the 5-HT2 receptor. These compounds have shown potential in the treatment of ocular hypertension and glaucoma by reducing intraocular pressure.

Synthesis of 5-Amino-1H-indazol-6-ol